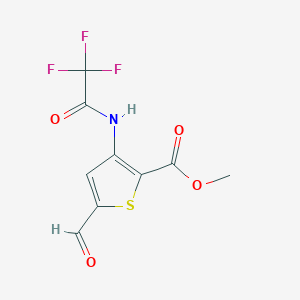

methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate

Description

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate (CAS: 946605-34-1) is a multifunctional thiophene derivative characterized by a trifluoroacetamido group at position 3, a formyl group at position 5, and a methyl ester at position 2 of the thiophene ring. Its molecular formula is C₉H₆F₃NO₄S, with a molar mass of 281.21 g/mol. The formyl group enhances electrophilic reactivity, making this compound a valuable intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical scaffolds . The trifluoroacetamido group contributes to metabolic stability and electron-withdrawing effects, which can influence both chemical reactivity and biological activity .

This compound is synthesized via multistep procedures involving condensation, acetylation, or substitution reactions. For example, similar thiophene derivatives are prepared using boron trifluoride-mediated demethylation or Pd-catalyzed cross-coupling reactions (e.g., Heck or Suzuki reactions) .

Properties

IUPAC Name |

methyl 5-formyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4S/c1-17-7(15)6-5(2-4(3-14)18-6)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJJBYNPENUHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C=O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Functional Groups: The formyl and trifluoroacetamido groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Methyl 5-carboxy-3-(trifluoroacetamido)thiophene-2-carboxylate

Reduction: Methyl 5-hydroxymethyl-3-(trifluoroacetamido)thiophene-2-carboxylate

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoroacetamido group enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 5-Formyl-3-(Trifluoroacetamido)Thiophene-2-Carboxylate and Analogues

Key Differences and Research Findings

(b) Physicochemical Properties

- However, the trifluoroacetamido group counteracts this by introducing hydrophobicity .

- Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability (predicted boiling point: 344.3°C) compared to the formyl analogue, which may degrade at elevated temperatures due to aldehyde oxidation .

Biological Activity

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoroacetamido substitution, which enhances its chemical stability and solubility, making it an interesting candidate for various biological applications.

- Molecular Formula : CHFN\OS

- Molecular Weight : Approximately 253.20 g/mol

- Structure : The compound consists of a thiophene ring with a formyl group at the 5-position and a trifluoroacetamido group at the 3-position, contributing to its distinctive reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve the modulation of enzyme activity, which is critical for bacterial growth and survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Investigations have suggested that it may induce apoptosis in cancer cells through specific molecular interactions. The trifluoroacetamido group appears to play a significant role in enhancing the compound's ability to interact with target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested at varying concentrations, revealing an IC value indicative of its potency.

-

Apoptosis Induction in Cancer Cells :

- In vitro experiments on human cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Feature |

|---|---|---|---|

| This compound | Yes | Yes | Trifluoroacetamido group enhances stability |

| Thiophene-2-carboxylic acid | Moderate | No | Lacks trifluoroacetamido group |

| 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid | Yes | Moderate | Different functional group affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.